3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid
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Description
3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Anti-Dengue Virus Activity
The compound exhibits potential as an anti-Dengue virus agent. A study synthesized a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a derivative of the adamantan-1-yl group, showing significant anti-Dengue serotype 2 activity. The compound was synthesized using microwave irradiation, leading to increased yields and reduced reaction times (Joubert, Foxen, & Malan, 2018).
Conjugate Addition Catalysis
The adamantan-1-yl group is used in catalysis, as seen in a study where O-3,5-Di(adamantan-1-yl)benzoyltartaric acid was used to catalyze the conjugate addition of bis(neopentyl glycolato)diboron to α,β-unsaturated ketones with good enantioselectivity (Sugiura, Ishikawa, Kuboyama, & Nakajima, 2015).
Glucosylceramide Synthase Inhibition
Adamantan-1-yl-methoxy derivatives have been synthesized for the inhibition of glucosylceramide synthase. A study reported the large-scale synthesis of N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin methanesulfonic acid salt, a glucosylceramide synthase inhibitor, showcasing its potential in therapeutic applications (Wennekes et al., 2008).
Atomic Force Microscopy (AFM) Applications
Adamantan-1-yl derivatives have been utilized in the field of atomic force microscopy. A study synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for AFM applications. These molecules incorporated a sulfur-containing moiety intended for binding to gold-coated AFM tips (Li et al., 2003).
Antimicrobial and Anti-Proliferative Activities
Adamantan-1-yl derivatives have been explored for antimicrobial and anti-proliferative activities. A study synthesized novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, which displayed significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Luminescent Properties in Lanthanide Coordination Compounds
Adamantyl-containing benzoic acids have been used to study the luminescent properties in lanthanide coordination compounds. A study synthesized lanthanide 4-benzyloxy benzoates to test the influence of electron-withdrawing and electron-donating groups on the photophysical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Properties
IUPAC Name |
3-[1-(1-adamantyl)ethylsulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-12(20-9-13-5-14(10-20)7-15(6-13)11-20)21-27(24,25)18-8-16(19(22)23)3-4-17(18)26-2/h3-4,8,12-15,21H,5-7,9-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJWLUGBTYYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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